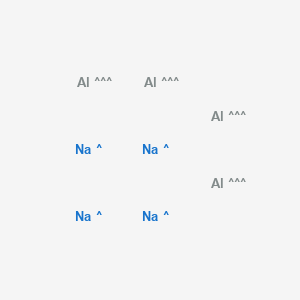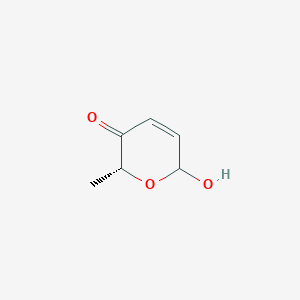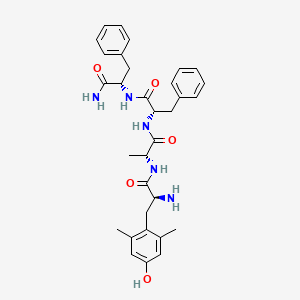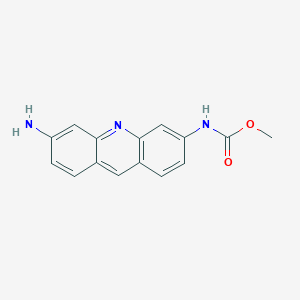
Pubchem_71356572
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “Pubchem_71356572” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on chemical structures, properties, biological activities, safety, and toxicity information . This compound is part of the extensive collection of chemical substances that are used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors, batch reactors, and other advanced technologies to ensure efficient production. The specific industrial methods for “Pubchem_71356572” would depend on its chemical structure and desired application .
Chemical Reactions Analysis
Types of Reactions
“Pubchem_71356572” can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved .
Scientific Research Applications
“Pubchem_71356572” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of “Pubchem_71356572” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Pubchem_71356572” include those with related chemical structures and properties. Some examples are:
- Compounds listed in the ChEMBL database, which provides bioactivity data for drug discovery.
- Compounds in the KEGG Compound database, which includes information on biological compounds.
- Molecules in the DrugBank database, which contains data on drugs and drug targets .
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties and activities. Compared to similar compounds, it may exhibit distinct reactivity, biological activity, or industrial applicability, making it valuable for specific research and application areas .
Properties
CAS No. |
251659-42-4 |
|---|---|
Molecular Formula |
Al4Na4 |
Molecular Weight |
199.885231 g/mol |
InChI |
InChI=1S/4Al.4Na |
InChI Key |
LLZWQPQAUMWGHK-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Na].[Na].[Na].[Al].[Al].[Al].[Al] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)




